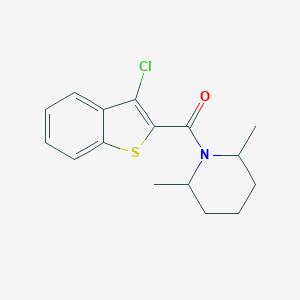
(3-Chloro-1-benzothiophen-2-yl)(2,6-dimethylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-1-benzothiophen-2-yl)(2,6-dimethylpiperidin-1-yl)methanone is a chemical compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a chloro-substituted benzothiophene ring and a dimethylpiperidinyl group attached to a methanone moiety. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-1-benzothiophen-2-yl)(2,6-dimethylpiperidin-1-yl)methanone typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Chlorination: The benzothiophene ring is then chlorinated at the 3-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidinyl Group: The 2,6-dimethylpiperidin-1-yl group is introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with the chlorinated benzothiophene.
Formation of the Methanone Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group of the methanone moiety, converting it to an alcohol.
Substitution: The chloro group on the benzothiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: N-oxides of the piperidinyl group.
Reduction: Alcohol derivatives of the methanone moiety.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Chloro-1-benzothiophen-2-yl)(2,6-dimethylpiperidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of (3-Chloro-1-benzothiophen-2-yl)(2,6-dimethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted benzothiophene ring and the piperidinyl group contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects, such as inhibition of enzyme activity or receptor antagonism.
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-1-benzothiophen-2-yl)(2,6-dimethylpiperidin-1-yl)methanol: Similar structure but with an alcohol group instead of a methanone.
(3-Chloro-1-benzothiophen-2-yl)(2,6-dimethylpiperidin-1-yl)ethanone: Similar structure but with an ethanone group instead of a methanone.
(3-Chloro-1-benzothiophen-2-yl)(2,6-dimethylpiperidin-1-yl)propane: Similar structure but with a propane group instead of a methanone.
Uniqueness
(3-Chloro-1-benzothiophen-2-yl)(2,6-dimethylpiperidin-1-yl)methanone is unique due to its specific combination of a chloro-substituted benzothiophene ring and a dimethylpiperidinyl group attached to a methanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H18ClNOS |
|---|---|
Molecular Weight |
307.8g/mol |
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-(2,6-dimethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C16H18ClNOS/c1-10-6-5-7-11(2)18(10)16(19)15-14(17)12-8-3-4-9-13(12)20-15/h3-4,8-11H,5-7H2,1-2H3 |
InChI Key |
AJXSXGNXXNXKQD-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1C(=O)C2=C(C3=CC=CC=C3S2)Cl)C |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=C(C3=CC=CC=C3S2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















